

Physicochemical properties of Fmoc-glycine linkers

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Compound of Interest

Compound Name: Fmoc-Gly-NH-CH2-O-CH2COOH

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An In-depth Technical Guide to the Physicochemical Properties of Fmoc-glycine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. Nα-Fmoc-glycine (Fmoc-Gly-OH) is a foundational component in modern solid-phase peptide synthesis (SPPS) due to its unique structural and chemical characteristics. This technical guide provides an indepth analysis of the physicochemical properties of Fmoc-glycine, detailed experimental protocols for its characterization and use, and visualizations of key chemical processes.

Core Physicochemical Properties

Fmoc-Gly-OH is the N-terminally protected form of glycine, the simplest proteinogenic amino acid.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under acidic conditions but is readily cleaved by mild bases, making it a cornerstone of orthogonal peptide synthesis strategies.[1] Its achiral nature and lack of a side chain simplify synthesis, reduce the risk of racemization during coupling, and minimize steric hindrance.[2][3]

Quantitative Data Summary

A thorough understanding of the physicochemical properties of Fmoc-Gly-OH is essential for its effective application. The following table summarizes these key characteristics.



Property	Value	Reference(s)	
IUPAC Name	2-(9H-fluoren-9- ylmethoxycarbonylamino)aceti c acid	[4]	
CAS Number	29022-11-5	[4][5][6]	
Molecular Formula	C17H15NO4	[4]	
Molecular Weight	297.30 g/mol	[4][7]	
Appearance	White to off-white powder	[5][6][7]	
Melting Point	174-178 °C	[5][8][9]	
Solubility	Soluble in DMF, DMSO, acetonitrile, chloroform, acetone; Insoluble in water	[5][6][8][10]	
рКа	3.89 ± 0.10	[9]	
Purity	Typically >99% (HPLC)	[1][7]	

Key Experimental Protocols

Accurate characterization and successful implementation of Fmoc-Gly-OH in synthesis workflows rely on standardized experimental procedures.

Synthesis of Fmoc-Gly-OH

The standard procedure for synthesizing Fmoc-Gly-OH involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.[5][6]

Materials:

- Glycine
- 10% Sodium Carbonate (Na₂CO₃) solution
- 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)







Water

Dioxane

- Diethyl ether
- Hexane

Protocol:

- Dissolve Glycine in a 10% Na₂CO₃ solution with stirring.
- Separately, dissolve Fmoc-Cl in dioxane.
- Add the Fmoc-Cl solution dropwise to the glycine solution while maintaining vigorous stirring at room temperature.
- Allow the reaction to proceed for 4-6 hours.
- After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.
- Acidify the aqueous layer to a pH of approximately 2 using concentrated HCl to precipitate the Fmoc-Gly-OH product.
- · Collect the precipitate by filtration.
- · Wash the collected solid with cold water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-Gly-OH.[6]
- Dry the final product under vacuum.[6]





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Workflow for the synthesis and purification of Fmoc-Gly-OH.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-Gly-OH and identifying potential impurities like free glycine or the dipeptide Fmoc-Gly-Gly-OH.[11]

Protocol:

- Sample Preparation: Dissolve approximately 1 mg of the Fmoc-Gly-OH sample in 1 mL of a suitable solvent, such as a mixture of Mobile Phase A and B.[11]
- HPLC System: Utilize a standard RP-HPLC system with a C18 column.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A typical linear gradient is from 30% to 90% Mobile Phase B over 20 minutes.[11]
- Flow Rate: 1.0 mL/min.
- Detection: Monitor UV absorbance at 260 nm, where the Fmoc group has a strong absorbance.[12]
- Data Analysis: Identify the main peak corresponding to Fmoc-Gly-OH based on its retention time compared to a standard. Calculate purity by integrating the peak area of the main



compound and expressing it as a percentage of the total peak area.[11]

Structural and Molecular Weight Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: Provides unambiguous structural elucidation and confirmation.[11]
- Sample Preparation: Dissolve a sufficient amount (typically several mg) of Fmoc-Gly-OH in a deuterated solvent like DMSO-d₆ or methanol-d₄.[11][13]
- Analysis: In ¹H NMR, characteristic peaks for the fluorenyl group protons (typically between 7.3-7.9 ppm), the methylene protons of the linker (around 4.2-4.3 ppm), and the glycine α-protons (around 3.7-3.8 ppm) are observed.[14] ¹³C NMR shows signals for the aromatic carbons, the carbamate carbonyl, and the glycine carbons.[8]

Mass Spectrometry (MS):

- Purpose: Confirms the molecular weight of the compound and identifies impurities.[11]
- Sample Preparation: Dissolve the sample in a solvent suitable for the ionization technique, such as a water/acetonitrile mixture with 0.1% formic acid for Electrospray Ionization (ESI-MS).[11][15]
- Analysis: In positive ESI mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 298.1.

Fmoc Group Deprotection

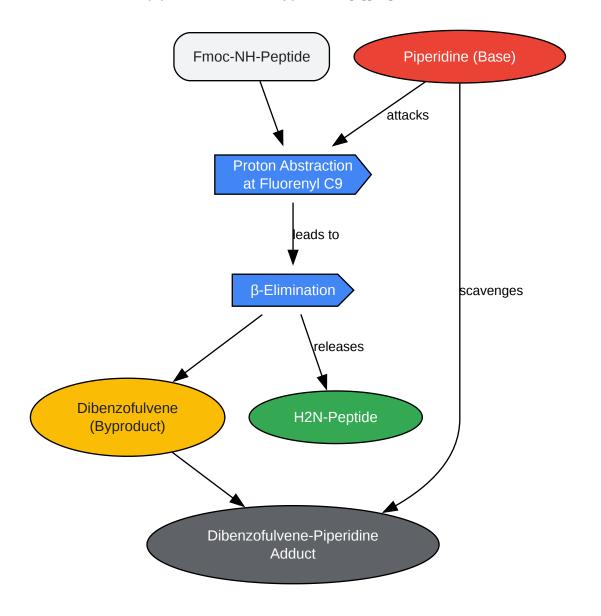
A critical step in SPPS is the selective removal of the Fmoc group to expose the N-terminal amine for the next coupling cycle. This is achieved through a base-catalyzed β -elimination mechanism, typically using piperidine.[16][17]

Protocol:

Reagent: Prepare a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][16][18]



- Reaction: Treat the Fmoc-protected peptide-resin with the 20% piperidine/DMF solution.
- Time: The reaction is typically rapid, often performed as two treatments: an initial 2-3 minute treatment followed by a second 5-10 minute treatment to ensure completeness.[1][18]
- Washing: After deprotection, thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct.[1][18]



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Chemical pathway of Fmoc deprotection by piperidine.



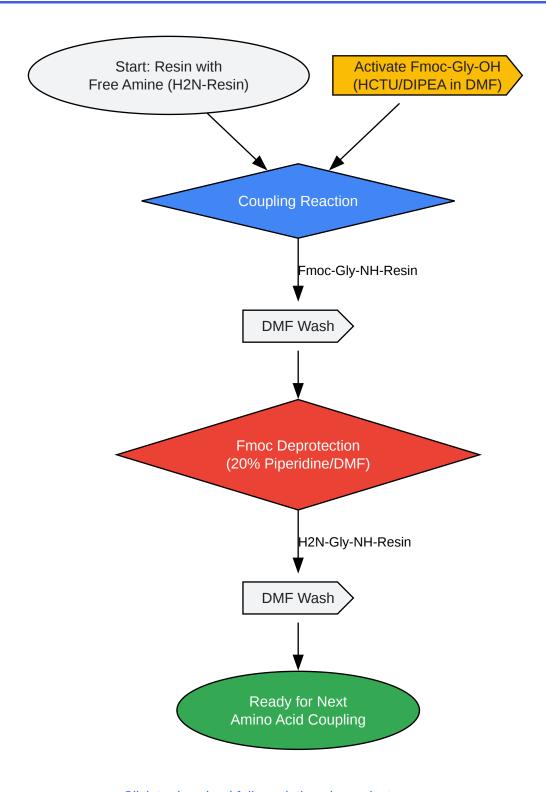
Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH is a fundamental building block used in the iterative cycle of peptide chain elongation.

Protocol for a Single Coupling Cycle:

- Resin Preparation: Start with a suitable resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) that has a free N-terminal amine.[19][20]
- Amino Acid Activation: Pre-activate Fmoc-Gly-OH (e.g., 4 equivalents) by dissolving it in DMF with an activating agent like HCTU (3.9 equivalents) and a base such as DIPEA (8 equivalents).[19]
- Coupling: Add the activated Fmoc-Gly-OH solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1][12]
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1] A ninhydrin test can be performed to confirm the completion of the coupling (a negative result indicates no free primary amines).[1]
- Cycle Repetition: The cycle of Fmoc deprotection, washing, and coupling is repeated with the next desired amino acid until the full peptide sequence is assembled.[1]





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Workflow for a single Fmoc-Gly-OH coupling cycle in SPPS.



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